Furanone C-30

Description

Propriétés

IUPAC Name |

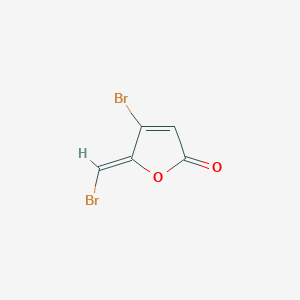

(5Z)-4-bromo-5-(bromomethylidene)furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2O2/c6-2-4-3(7)1-5(8)9-4/h1-2H/b4-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGLBHQUHFJRJS-RQOWECAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CBr)OC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(/C(=C/Br)/OC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Furanone C-30: A Deep Dive into its Mechanism of Action Against Pseudomonas aeruginosa

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. Its ability to form biofilms and coordinate virulence through a sophisticated cell-to-cell communication system, known as quorum sensing (QS), presents a significant challenge in clinical settings. Furanone C-30, a synthetic brominated furanone, has emerged as a promising anti-virulence agent that targets the QS machinery of P. aeruginosa. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its impact on quorum sensing, biofilm formation, and virulence factor production. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Core Mechanism: Quorum Sensing Inhibition

This compound primarily exerts its anti-virulence effects by interfering with the intricate quorum sensing (QS) networks of P. aeruginosa. The bacterium possesses at least three interconnected QS systems: las, rhl, and pqs. The las and rhl systems, which utilize N-acylhomoserine lactone (AHL) signal molecules, are the principal targets of this compound.

The prevailing mechanism of action is the competitive inhibition of the AHL receptors, LasR and RhlR.[1][2][3][4] Structurally similar to the native AHL signals, this compound binds to the ligand-binding domains of these transcriptional regulators.[2][3][4] This binding event, however, does not induce the necessary conformational changes for the receptors to activate the transcription of their target genes.[2][3] Consequently, the expression of a wide array of virulence factors and genes involved in biofilm formation is downregulated.

Interestingly, studies have shown that this compound can inhibit the RhlR receptor independently of the LasR receptor, suggesting a multifaceted interaction with the QS hierarchy.[1][2][3][4] The inhibitory effects of this compound appear to occur at a post-transcriptional level, as it does not significantly alter the transcription of the lasI-lasR or rhlI-rhlR gene clusters themselves.[1] However, some studies have reported an increase in the expression of lasR and rhlR genes in the presence of this compound, a phenomenon that may be attributed to a feedback mechanism in the complex regulatory network.[5][6][7]

Signaling Pathway Disruption by this compound

References

- 1. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]

- 2. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]

- 4. Elastase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pseudomonas aeruginosa Elastase Activity Analysis [bio-protocol.org]

- 6. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3.3.3. Elastase assay [bio-protocol.org]

An In-depth Technical Guide on the Synthesis and Characterization of (5Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone, a halogenated furanone, has garnered significant attention in the scientific community for its potent biological activities, particularly as a quorum sensing inhibitor and anti-biofilm agent.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the synthesis and characterization of this promising compound, catering to researchers and professionals in the fields of medicinal chemistry, microbiology, and drug development. The document details the chemical properties, synthesis methodologies, and analytical characterization of the title compound, presenting quantitative data in structured tables and illustrating key processes with clear diagrams.

Chemical Identity and Properties

(5Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone, also known as Furanone C-30, is a brominated derivative of furanone.[7][8] Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (5Z)-4-bromo-5-(bromomethylidene)furan-2-one | [7] |

| Synonyms | This compound, (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone | [7][8] |

| Molecular Formula | C₅H₂Br₂O₂ | [7] |

| Molecular Weight | 253.88 g/mol | [7] |

| CAS Number | 247167-54-0 | |

| Appearance | White to off-white solid | [9] |

| Melting Point | 97-99 °C | [9] |

| Solubility | Soluble in DMSO | [9] |

| Storage | -20°C | [8] |

Synthesis Pathway

The synthesis of (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone can be achieved through a multi-step process. A generalized synthetic scheme is presented below. The synthesis often involves the formation of a furanone ring followed by bromination.

Caption: Generalized synthesis pathway for (5Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone.

Experimental Protocols

While a definitive, detailed, and publicly available protocol for the synthesis of (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone is not readily found in the immediate search results, the literature frequently references prior work by Beechan and Sims (1979) and Manny et al. (1997) as the basis for its preparation.[2] A general approach, inferred from furanone synthesis literature, is outlined below. For precise experimental details, consulting the original cited literature is highly recommended.

General Synthesis Procedure (Hypothetical)

-

Furanone Ring Formation: A suitable starting material, such as a substituted succinic anhydride, undergoes cyclization to form the core furanone ring structure. This can be achieved through various organic reactions, the specifics of which depend on the chosen starting material.

-

Bromination: The formed furanone intermediate is then subjected to bromination. This step is crucial for introducing the bromine atoms at the C4 and the exocyclic methylene positions. Reagents like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent are commonly employed for such transformations. The reaction conditions (temperature, reaction time, and stoichiometry) must be carefully controlled to achieve the desired regioselectivity and stereochemistry (Z-isomer).

-

Purification: The crude product is purified using standard techniques such as column chromatography to isolate the pure (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone.

Characterization Workflow

The synthesized compound must be rigorously characterized to confirm its identity, purity, and structure.

Caption: Standard workflow for the characterization of the synthesized furanone.

Characterization Data

Comprehensive spectroscopic data is essential for the unambiguous identification of (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone. While a complete dataset is not available in the provided search results, the following table outlines the expected analytical techniques and the type of information they would provide.

| Technique | Expected Data |

| ¹H NMR | Chemical shifts and coupling constants for the vinyl proton and the exocyclic methylene proton, confirming the (Z)-stereochemistry. |

| ¹³C NMR | Chemical shifts for the carbonyl carbon, olefinic carbons, and the carbon of the exocyclic methylene group. |

| Mass Spec. | Molecular ion peak corresponding to the exact mass of C₅H₂Br₂O₂, and a characteristic isotopic pattern due to the presence of two bromine atoms. |

| IR Spec. | Characteristic absorption bands for the α,β-unsaturated lactone carbonyl group and the C=C double bonds. |

Biological Activity and Applications

(5Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone is a well-documented inhibitor of bacterial quorum sensing.[1][10] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. By interfering with these signaling pathways, this furanone can inhibit biofilm formation by various pathogenic bacteria, including Escherichia coli and Pseudomonas aeruginosa.[1] This activity makes it a promising candidate for the development of novel anti-infective agents that do not rely on traditional bactericidal or bacteriostatic mechanisms, potentially reducing the risk of resistance development.

Caption: Mechanism of action: Inhibition of bacterial quorum sensing.

Conclusion

(5Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone is a molecule of significant interest due to its potent anti-biofilm and quorum sensing inhibitory properties. This guide has provided an overview of its chemical characteristics, a general synthesis strategy, and a workflow for its characterization. For researchers aiming to work with this compound, a thorough review of the primary literature, particularly the synthetic procedures cited within various studies, is essential for successful preparation and purification. Further research into the precise molecular targets and the development of optimized synthetic routes will be crucial for realizing the full therapeutic potential of this and related halogenated furanones.

References

- 1. Inhibition of biofilm formation and swarming of Escherichia coli by (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. che.psu.edu [che.psu.edu]

- 3. researchgate.net [researchgate.net]

- 4. The use of (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone for controlling acid mine drainage through the inhibition of Acidithiobacillus ferrooxidans biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Bromo-5-(Bromomethylene)Furan-2(5H)-One | C5H2Br2O2 | CID 10131246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (Z-)-4-BroMo-5-(broMoMethylene)-2(5H)-furanone | 247167-54-0 [chemicalbook.com]

- 9. (Z-)-4-BroMo-5-(broMoMethylene)-2(5H)-furanone | 247167-54-0 [m.chemicalbook.com]

- 10. che.psu.edu [che.psu.edu]

Furanone C-30: A Technical Guide for Researchers

CAS Number: 247167-54-0 Systematic Name: (Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone

This technical guide provides an in-depth overview of Furanone C-30, a synthetic brominated furanone that has garnered attention in microbiological research for its role as a potent bacterial quorum sensing inhibitor. This document is intended for researchers, scientists, and professionals involved in drug development and microbial pathogenesis studies.

Chemical and Physical Properties

This compound is a well-characterized small molecule with defined chemical and physical properties. It is most commonly supplied as a white to off-white crystalline solid.[1][2] Key quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 247167-54-0 | [1][3][4][5][6][7] |

| Molecular Formula | C₅H₂Br₂O₂ | [1][3][4][6][7] |

| Molecular Weight | 253.88 g/mol | [3][4][6][7] |

| Appearance | White to off-white crystalline solid | [1][2][8] |

| Purity | ≥97% (GC) to ≥98% | [1][7] |

| Solubility | Soluble to 100 mM in DMSO, Soluble in ether (70 mg/ml) | [1][2] |

| Storage Conditions | Store at -20°C, protected from light and moisture | [1][5][7][8] |

| Stability | Stable for at least 2 years at -20°C | [1][2] |

| SMILES | Br/C=C1\OC(C=C\1Br)=O | [4] |

| InChI Key | DPGLBHQUHFJRJS-UHFFFAOYSA-N |

Biological Activity and Mechanism of Action

This compound is recognized as a synthetic bacterial quorum sensing (QS) inhibitor.[2][3][5][9] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. This is often mediated by signaling molecules such as N-acyl homoserine lactones (AHLs) in Gram-negative bacteria.[10][11]

The primary mechanism of action for this compound involves the interference with these AHL signaling molecules.[1][2][3][5] By doing so, it inhibits the expression of genes regulated by quorum-sensing systems.[2][3][5] This disruption of bacterial communication leads to the attenuation of virulence factor expression in pathogenic bacteria, a notable example being Pseudomonas aeruginosa. Furthermore, this inhibition of QS can increase the susceptibility of bacteria to antibiotics and promote their clearance in infection models.

Caption: this compound inhibits quorum sensing by interfering with the binding of AHL signaling molecules to their receptors.

Experimental Applications and Protocols

General Experimental Workflow for QS Inhibitor Screening

A typical screening process involves assessing the ability of a compound to inhibit a QS-regulated phenotype without inhibiting bacterial growth.

Caption: A generalized workflow for identifying and validating quorum sensing inhibitors using a reporter strain.

Methodology for Violacein Inhibition Assay (General Protocol):

-

Bacterial Strain: Chromobacterium violaceum (e.g., ATCC 12472) is commonly used as it produces the purple pigment violacein, which is under the control of quorum sensing.[11]

-

Culture Preparation: The bacterial strain is grown in a suitable broth medium (e.g., Luria-Bertani broth) to a specific optical density.

-

Compound Preparation: this compound (as a positive control) and test compounds are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

-

Assay Setup: In a microtiter plate, the bacterial culture is aliquoted into wells containing the broth medium and serial dilutions of the test compounds and this compound. A negative control (solvent only) is also included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 28-30°C for 24-48 hours) to allow for bacterial growth and pigment production.

-

Quantification: After incubation, violacein is extracted from the bacterial cells (e.g., using DMSO or ethanol) and the absorbance is measured spectrophotometrically (typically around 585 nm).

-

Data Analysis: The reduction in violacein production in the presence of the compounds, compared to the negative control, indicates QS inhibition. The results are often normalized to bacterial growth to ensure the observed effect is not due to bactericidal or bacteriostatic activity.

Key Research Findings

The seminal work by Hentzer et al. (2003) demonstrated that this compound can attenuate the virulence of Pseudomonas aeruginosa. This compound has been shown to be effective in both in vitro and in vivo models, promoting bacterial clearance in a mouse pulmonary infection model. More recent studies continue to utilize this compound as a benchmark for quorum sensing inhibition, highlighting its established role in this field of research.[10][11]

Safety and Handling

A Material Safety Data Sheet (MSDS) should be consulted for detailed safety and handling information.[12][13] As a laboratory research chemical, standard precautions should be taken, including the use of personal protective equipment. It is intended for research use only and not for diagnostic or therapeutic purposes.[1]

Conclusion

This compound (CAS 247167-54-0) is a valuable tool for researchers studying bacterial quorum sensing and developing anti-virulence strategies. Its well-defined properties and established mechanism of action make it an excellent positive control for screening new quorum sensing inhibitors. Further research into its specific molecular interactions and potential therapeutic applications is an ongoing area of interest.

References

- 1. Furanone C30 - CAS-Number 247167-54-0 - Order from Chemodex [chemodex.com]

- 2. adipogen.com [adipogen.com]

- 3. AdipoGen this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. This compound | Quorum Sensing | Ambeed.com [ambeed.com]

- 5. (Z-)-4-BroMo-5-(broMoMethylene)-2(5H)-furanone | 247167-54-0 [chemicalbook.com]

- 6. 4-Bromo-5-(Bromomethylene)Furan-2(5H)-One | C5H2Br2O2 | CID 10131246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (Z-)-4-Bromo-5-(bromomethylene)-2(5H)-furanone = 97.0 GC 247167-54-0 [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound|CAS 247167-54-0|DC Chemicals [dcchemicals.com]

- 10. mdpi.com [mdpi.com]

- 11. Mitigation of quorum sensing mediated virulence factors of Pseudomonas aeruginosa: the role of Meldrum’s acid activated furan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (Z-)-4-BroMo-5-(broMoMethylene)-2(5H)-furanone - Safety Data Sheet [chemicalbook.com]

- 13. chemodex.com [chemodex.com]

The Anti-Quorum Sensing Activity of Brominated Furanones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the biological activity of brominated furanones on bacterial quorum sensing. It summarizes key quantitative data, details common experimental protocols for assessing their activity, and illustrates the signaling pathways they disrupt.

Mechanisms of Quorum Sensing Inhibition

Interference with Acyl-Homoserine Lactone (AHL) Signaling

In many Gram-negative bacteria, such as Pseudomonas aeruginosa, QS is regulated by AHL signal molecules. Brominated furanones primarily disrupt this system by acting as antagonists to LuxR-type transcriptional regulators, most notably LasR and RhlR in P. aeruginosa.[6][7]

The proposed mechanisms include:

-

Competitive Binding : Brominated furanones are structurally similar to AHLs, allowing them to bind to the ligand-binding domain of receptors like LasR.[1] Molecular docking studies suggest that this binding prevents the conformational changes necessary for the protein to function correctly.[1] For instance, the brominated furanone C-30 binds to the LasR ligand-binding site but fails to establish the crucial interactions required for the protein's proper folding and activity.[1]

-

Receptor Destabilization : Some studies suggest that furanones do not just block the active site but also destabilize the LuxR protein, leading to its accelerated turnover and reduced cellular concentrations.[8]

-

Dual Inhibition of LasR and RhlR : The las and rhl systems in P. aeruginosa are hierarchically organized, with LasR typically activating the rhl system.[6] Research has shown that brominated furanones like C-30 can inhibit both LasR and RhlR, with evidence suggesting that RhlR can be inhibited independently of LasR.[1] This dual-targeting capability makes these compounds particularly effective at shutting down the QS cascade.

Interference with Autoinducer-2 (AI-2) Signaling

Quantitative Data on Biological Activity

The efficacy of brominated furanones has been quantified in numerous studies. The tables below summarize key findings on their inhibitory activity against biofilm formation and virulence factor production.

Table 1: Inhibition of Biofilm Formation

| Compound | Bacterium | Assay | Concentration (µM) | % Inhibition | IC50 (µM) | Reference(s) |

| GBr | P. aeruginosa PA14 | Crystal Violet | 10 | ~90% | - | [6] |

| GBr | P. aeruginosa PA14 | Crystal Violet | 50 | ~90% | - | [6] |

| C-30 | P. aeruginosa PA14 | Crystal Violet | 10 | ~90% | - | [6] |

| C-30 | P. aeruginosa PA14 | Crystal Violet | 50 | ~90% | - | [6] |

| GBr | P. aeruginosa INP-42 | Crystal Violet | 50 | ~75% | - | [6] |

| Fur-1 | S. enterica 14028 | Crystal Violet | - | - | 10 | [11] |

| Fur-2 | S. enterica 14028 | Crystal Violet | - | - | 15 | [11] |

| Fur-3 | S. enterica 14028 | Crystal Violet | - | - | 15 | [11] |

| Fur-5 | S. enterica 14028 | Crystal Violet | - | - | 50 | [11] |

| Fur-6 | S. enterica 14028 | Crystal Violet | - | - | 100 | [11] |

| Fur-8 | S. enterica 14028 | Crystal Violet | - | - | 60 | [11] |

GBr: 5-(dibromomethylene)-2(5H)-furanone; C-30: (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone. Fur-1 to Fur-8 represent various synthetic furanones.

Table 2: Inhibition of Virulence Factors and QS-Related Phenotypes

| Compound | Bacterium | Virulence Factor/Phenotype | Concentration (µM) | % Inhibition | Reference(s) |

| GBr | P. aeruginosa (clinical) | Pyocyanin Production | 10 - 50 | 20 - 100% | [6] |

| C-30 | P. aeruginosa (clinical) | Pyocyanin Production | 10 - 50 | Lower than GBr | [6] |

| GBr & C-30 | P. aeruginosa PA14 | Swarming Motility | 50 | Strong Inhibition | [6] |

| GBr | P. aeruginosa PA14 | T3SS Effector Secretion | 12.5 | Complete Inhibition | [6] |

| C-30 | P. aeruginosa PA14 | T3SS Effector Secretion | 25 | Blocked Secretion | [6] |

| Furanone 56 | P. aeruginosa PAO-JP2 | lasB-gfp Expression | ~11.4 | >50% | [12] |

| Dibromofuranone 4 | V. harveyi | Bioluminescence | 10 | ~77% | [13] |

T3SS: Type III Secretion System.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-quorum sensing activity of brominated furanones.

Biofilm Inhibition Assay (Crystal Violet Method)

This is the most common method for quantifying the effect of compounds on biofilm formation.

Protocol:

-

Preparation : An overnight bacterial culture (e.g., P. aeruginosa) is diluted in a suitable growth medium (e.g., LB broth) to a specific optical density (e.g., OD600 of 0.02).

-

Treatment : In a 96-well microtiter plate, add 100 µL of the diluted bacterial suspension to each well. Add 100 µL of medium containing the brominated furanone at various concentrations (e.g., 10, 50, 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation : Incubate the plate for 24-48 hours at 37°C without shaking.[6]

-

Washing : Discard the culture medium and gently wash the wells three times with distilled water or phosphate-buffered saline (PBS) to remove planktonic cells.

-

Staining : Add 200 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.[6]

-

Destaining : Remove the crystal violet solution and wash the wells again with distilled water.

-

Quantification : Add 200 µL of 30% (v/v) acetic acid or ethanol to each well to solubilize the bound dye.[6] Measure the absorbance at a wavelength of 492-595 nm using a plate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.

QS Reporter Gene Assay

Reporter strains are used to specifically measure the inhibition of QS-regulated gene expression. These strains contain a fusion of a QS-responsive promoter (e.g., lasB) to a reporter gene like Green Fluorescent Protein (gfp) or luciferase (lux).[2][14]

Protocol (GFP-based):

-

Strain Preparation : Use a reporter strain such as P. aeruginosa PAO1 carrying a lasB-gfp fusion.[2] Grow an overnight culture.

-

Treatment : Dilute the overnight culture and expose it to various concentrations of the brominated furanone. If the bacterial strain cannot produce its own AHLs, the cognate AHL (e.g., 3-oxo-C12-HSL for LasR) must be added to induce the system.[12]

-

Incubation : Grow the culture under appropriate conditions, measuring both optical density (for growth) and fluorescence (for reporter expression) at regular intervals.

-

Data Analysis : Normalize the fluorescence signal to the cell density (fluorescence/OD600). A reduction in the normalized fluorescence in the presence of the furanone indicates specific inhibition of the QS promoter.[12]

LuxS Enzyme Inhibition Assay

Protocol:

-

Enzyme Preparation : Use purified recombinant LuxS protein.[9]

-

Pre-incubation : Incubate the purified LuxS enzyme with a range of concentrations of the brominated furanone for a set time (e.g., 10 minutes) to allow for interaction.[9]

-

Enzymatic Reaction : Initiate the reaction by adding the LuxS substrate, S-ribosylhomocysteine (SRH).

-

Quantification : A decrease in bioluminescence from the reporter strain corresponds to the inhibition of LuxS activity by the furanone.

Conclusion

References

- 1. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. che.psu.edu [che.psu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A naturally occurring brominated furanone covalently modifies and inactivates LuxS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DSpace [cora.ucc.ie]

- 14. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

Furanone C-30: A Potent Inhibitor of LasR and RhlR Quorum Sensing Receptor Proteins in Pseudomonas aeruginosa

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic human pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. A key factor in its pathogenicity and persistence is its sophisticated cell-to-cell communication system known as quorum sensing (QS). This intricate network allows the bacterial population to coordinate gene expression in a density-dependent manner, leading to the collective production of virulence factors and the formation of resilient biofilms. Two of the most critical QS systems in P. aeruginosa are the Las and Rhl systems, governed by the transcriptional regulator proteins LasR and RhlR, respectively. The emergence of widespread antibiotic resistance necessitates the development of novel therapeutic strategies that target bacterial virulence rather than viability. Furanone C-30, a halogenated furanone, has emerged as a promising anti-QS agent, demonstrating significant inhibitory activity against both the LasR and RhlR receptor proteins. This technical guide provides a comprehensive overview of the inhibitory action of this compound on the LasR and RhlR QS systems, including quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the relevant signaling pathways and experimental workflows.

The LasR and RhlR Quorum Sensing Systems: A Hierarchical Network

The Las and Rhl QS systems in P. aeruginosa are hierarchically organized, with the Las system exerting regulatory control over the Rhl system.[1][2][3]

-

The Las System: The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). As the bacterial population density increases, so does the concentration of 3-oxo-C12-HSL. Upon reaching a threshold concentration, 3-oxo-C12-HSL binds to and activates the LasR protein. The activated LasR-AHL complex then binds to specific DNA sequences, known as las boxes, to regulate the expression of a battery of target genes, including those responsible for the production of virulence factors like elastase (lasB) and alkaline protease.[4][5] Importantly, the LasR-AHL complex also activates the transcription of the rhlR gene, a key component of the Rhl system.[1][2]

-

The Rhl System: The RhlI synthase produces the autoinducer N-butyryl-L-homoserine lactone (C4-HSL). The expression of rhlI is itself dependent on the RhlR protein, creating a positive feedback loop. C4-HSL binds to and activates the RhlR protein. The activated RhlR-AHL complex then controls the expression of another set of virulence genes, including those involved in the production of rhamnolipids (rhlA), pyocyanin, and hydrogen cyanide.[4][5]

Signaling Pathway Diagram

This compound: Mechanism of Inhibition

This compound acts as a competitive antagonist of both LasR and RhlR.[6][7] Its molecular structure mimics the native acyl-homoserine lactone (AHL) autoinducers, allowing it to bind to the ligand-binding domain of the receptor proteins.[6] However, this binding is non-productive; it does not induce the conformational change necessary for the receptor to become transcriptionally active. By occupying the binding site, this compound prevents the native AHLs from binding and activating the receptors, thereby inhibiting the downstream expression of virulence genes.[6]

Quantitative Data on this compound Inhibition

The inhibitory effects of this compound on LasR and RhlR have been quantified using various experimental approaches, primarily through the use of reporter gene assays. These assays typically employ a reporter strain of bacteria (often E. coli or a modified P. aeruginosa strain) that expresses the target receptor (LasR or RhlR) and a reporter gene (e.g., lux or lacZ) under the control of a promoter that is activated by the respective receptor. The activity of the reporter gene, measured as luminescence or β-galactosidase activity, serves as a proxy for the activation of the receptor.

| Receptor | This compound Concentration (µM) | Inhibition (%) | Reference |

| LasR | 12.5 | ~50 | [6] |

| LasR | 25 | ~75 | [6] |

| LasR | 50 | ~90 | [6] |

| RhlR | 12.5 | ~40 | [6] |

| RhlR | 25 | ~60 | [6] |

| RhlR | 50 | ~80 | [6] |

Table 1: Inhibition of LasR and RhlR activity by this compound in a bioluminescence reporter assay. [6]

| Gene | This compound Concentration (µg/mL) | Change in Expression | Reference |

| lasB | 2.5 | Decreased | [8] |

| lasB | 5.0 | Further Decreased | [8] |

| rhlA | 2.5 | Decreased | [8] |

| rhlA | 5.0 | Further Decreased | [8] |

| lasR | 2.5 | Increased | [8] |

| lasR | 5.0 | Further Increased | [8] |

| rhlR | 2.5 | Increased | [8] |

| rhlR | 5.0 | Further Increased | [8] |

Table 2: Effect of this compound on the expression of key quorum sensing-related genes in P. aeruginosa PAO1 mature biofilms. [8] The increase in lasR and rhlR expression may be a compensatory response to the inhibition of their activity.

Experimental Protocols

Bioluminescence Reporter Gene Assay for LasR and RhlR Inhibition

This protocol describes a common method for quantifying the inhibitory activity of compounds like this compound on the LasR and RhlR receptors using a bioluminescent reporter strain.

a. Materials:

-

E. coli reporter strain expressing LasR and a lasI-luxCDABE reporter plasmid.

-

E. coli reporter strain expressing RhlR and an rhlA-luxCDABE reporter plasmid.

-

Luria-Bertani (LB) broth and agar.

-

Appropriate antibiotics for plasmid maintenance.

-

N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).

-

N-butyryl-L-homoserine lactone (C4-HSL).

-

This compound.

-

Dimethyl sulfoxide (DMSO).

-

96-well microtiter plates (opaque, for luminescence readings).

-

Luminometer.

b. Method:

-

Prepare overnight cultures: Inoculate single colonies of the LasR and RhlR reporter strains into LB broth containing the appropriate antibiotics and incubate overnight at 37°C with shaking.

-

Subculture: Dilute the overnight cultures 1:100 into fresh LB broth with antibiotics and grow to an OD600 of approximately 0.2-0.3.

-

Prepare assay plates: In a 96-well plate, add the following to each well:

-

A fixed concentration of the respective autoinducer (e.g., 100 nM 3-oxo-C12-HSL for the LasR assay or 10 µM C4-HSL for the RhlR assay).

-

Varying concentrations of this compound (typically a serial dilution). A DMSO control (vehicle) should be included.

-

-

Inoculate plates: Add the subcultured reporter strain to each well to a final OD600 of approximately 0.05.

-

Incubate: Incubate the plates at 37°C with shaking for a defined period (e.g., 4-6 hours).

-

Measure luminescence: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

Experimental Workflow Diagram

LasR Protein Purification and Electrophoretic Mobility Shift Assay (EMSA)

This protocol outlines the purification of the LasR protein and a method to assess the effect of this compound on its DNA-binding activity.

a. Materials:

-

E. coli expression strain (e.g., BL21) carrying a plasmid for the expression of His-tagged LasR.

-

LB broth with appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Ni-NTA affinity chromatography column.

-

Wash buffer (lysis buffer with 20 mM imidazole).

-

Elution buffer (lysis buffer with 250 mM imidazole).

-

DNA probe: a labeled DNA fragment containing the lasB promoter with the LasR binding site.

-

Polyacrylamide gel.

-

EMSA binding buffer.

-

This compound.

-

3-oxo-C12-HSL.

b. Method:

-

Protein Expression: Grow the E. coli expression strain to mid-log phase and induce protein expression with IPTG.

-

Cell Lysis: Harvest the cells, resuspend in lysis buffer, and lyse by sonication.

-

Protein Purification: Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA column. Wash the column with wash buffer and elute the His-tagged LasR protein with elution buffer.

-

EMSA:

-

Set up binding reactions containing the labeled DNA probe, purified LasR protein, and EMSA binding buffer.

-

In separate reactions, include:

-

No LasR (negative control).

-

LasR and 3-oxo-C12-HSL (positive control for binding).

-

LasR, 3-oxo-C12-HSL, and increasing concentrations of this compound.

-

-

Incubate the reactions to allow for protein-DNA binding.

-

Resolve the reactions on a native polyacrylamide gel.

-

Visualize the labeled DNA to observe the shift in mobility caused by protein binding and the effect of this compound on this shift. A reduction in the shifted band in the presence of this compound indicates inhibition of DNA binding.[9]

-

Conclusion and Future Directions

This compound has been robustly demonstrated to be a potent inhibitor of the LasR and RhlR quorum sensing systems in Pseudomonas aeruginosa. Its mechanism of competitive antagonism offers a promising avenue for the development of anti-virulence therapies. The data presented in this guide highlight its efficacy in reducing the activity of these key transcriptional regulators and modulating the expression of downstream virulence genes.

While the current body of research provides a strong foundation, further studies are warranted to fully elucidate the therapeutic potential of this compound. Specifically, the determination of precise IC50 values for both LasR and RhlR inhibition and the in vitro binding affinities (Kd values) would provide more definitive quantitative measures of its potency. Furthermore, continued investigation into its efficacy in more complex in vivo infection models is crucial for its translation into a clinical setting. The detailed experimental protocols provided herein offer a starting point for researchers to further explore the fascinating and clinically relevant interactions between this compound and the quorum sensing machinery of P. aeruginosa. The development of such quorum sensing inhibitors holds the promise of novel treatment strategies that can disarm this formidable pathogen without exerting selective pressure for the development of resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Impact of Furanone C-30 on Virulence Gene Expression in Gram-negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance in Gram-negative bacteria presents a formidable challenge to global public health. A promising alternative to traditional antibiotics is the development of anti-virulence therapies, which aim to disarm pathogens rather than kill them, thereby exerting less selective pressure for the development of resistance. Quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor expression in a population density-dependent manner, has emerged as a key target for such strategies.[1][2][3] Furanone C-30, a synthetic brominated furanone, has garnered significant attention as a potent inhibitor of QS systems, particularly in the opportunistic pathogen Pseudomonas aeruginosa.[1][2] This technical guide provides an in-depth analysis of the impact of this compound on virulence gene expression in Gram-negative bacteria, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Core Mechanism of Action: Quorum Sensing Inhibition

This compound primarily functions by interfering with N-acyl homoserine lactone (AHL)-mediated quorum sensing systems, which are common in Gram-negative bacteria.[1] These systems typically consist of a LuxI-family synthase that produces the AHL signal molecule and a LuxR-family transcriptional regulator that binds the AHL and modulates gene expression.

In Pseudomonas aeruginosa, a model organism for studying QS, there are three interconnected QS systems: las, rhl, and pqs. This compound has been shown to predominantly target the las and rhl systems.[4][5] The prevailing model suggests that this compound, being a structural analog of AHLs, competitively binds to the LuxR-type receptors, such as LasR and RhlR.[1][6] This binding is thought to render the receptor dysfunctional, preventing it from activating the transcription of target virulence genes.[1][2][6] Some studies also suggest that furanones can destabilize the LuxR-type proteins, leading to their accelerated degradation.[7]

Research indicates that this compound can inhibit the RhlR receptor independently of the LasR receptor, pointing to a more complex mechanism of action than previously understood.[1][2][6] While the primary focus has been on P. aeruginosa, halogenated furanones have also demonstrated QS-disrupting activity in other Gram-negative pathogens like Vibrio harveyi and Serratia marcescens, interfering with processes such as bioluminescence and swarming motility.[1][8]

Impact on Virulence Gene Expression in P. aeruginosa

This compound exerts a significant, dose-dependent regulatory effect on a wide array of virulence-associated genes in P. aeruginosa. Microarray analysis revealed that at a concentration of 10 µM, this compound affected the expression of 93 genes by more than five-fold, with 85 genes being repressed and 8 activated.[9][10] Many of the repressed genes are known to be under QS control and are critical for the pathogenicity of P. aeruginosa.[9][10]

Quantitative Data on Gene Expression

The following tables summarize the quantitative impact of this compound on the expression of key QS-regulated and regulatory genes in P. aeruginosa PAO1 mature biofilms.

Table 1: Effect of this compound on Virulence Factor Gene Expression

| Gene | Function | Fold Change (2.5 µg/ml C-30) | Fold Change (5 µg/ml C-30) | Citation |

| lasB | Elastase B production | Significantly Decreased | Further Decreased | [4] |

| rhlA | Rhamnolipid biosynthesis | Significantly Decreased | Further Decreased | [4] |

| phzA2 | Phenazine biosynthesis | Significantly Decreased | Further Decreased | [4] |

Table 2: Effect of this compound on Quorum Sensing Regulatory Gene Expression

| Gene | Function | Fold Change (2.5 µg/ml C-30) | Fold Change (5 µg/ml C-30) | Citation |

| lasI | AHL synthase (3-oxo-C12-HSL) | Significantly Decreased | Further Decreased | [4] |

| rhlI | AHL synthase (C4-HSL) | Significantly Decreased | Further Decreased | [4] |

| pqsE | PQS signal response | Significantly Decreased | Further Decreased | [4] |

| pqsH | PQS signal synthesis | Significantly Decreased | Further Decreased | [4] |

| lasR | Transcriptional regulator | Significantly Increased | Further Increased | [4] |

| rhlR | Transcriptional regulator | Significantly Increased | Further Increased | [4] |

| pqsR | Transcriptional regulator | Markedly Decreased | Further Decreased | [4] |

Note: The paradoxical increase in lasR and rhlR expression may be due to a feedback mechanism in response to the decreased production of virulence factors. The study notes that the increase in lasR expression was significantly higher than that of rhlR.[4]

Downstream Effects on Virulence Phenotypes

The this compound-mediated alteration of gene expression leads to a significant reduction in several key virulence phenotypes:

-

Biofilm Formation: this compound significantly inhibits biofilm formation in a dose-dependent manner.[4][5] It has also been shown to potentiate the activity of antibiotics like tobramycin and colistin against established biofilms.[11][12][13]

-

Virulence Factor Production: The production of extracellular virulence factors, including elastase, protease, pyoverdin, and rhamnolipid, is substantially suppressed in the presence of this compound.[9][10]

-

Motility: By inhibiting the RhlR-dependent QS system, this compound can reduce the production of rhamnolipid, a biosurfactant crucial for swarming motility, thereby impairing bacterial surface colonization.[1]

-

Antibiotic Resistance: this compound has been observed to decrease the expression of the AmpC β-lactamase, which is associated with resistance to β-lactam antibiotics in P. aeruginosa.[4] Furthermore, it can rescue colistin resistance in some Gram-negative bacteria.[3][12][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are outlines for key experimental protocols cited in the literature.

Bacterial Strains and Culture Conditions

-

Strain: Pseudomonas aeruginosa PAO1 is the standard strain used in many studies.[4] Clinical isolates are also used to assess broader applicability.[4]

-

Media: Luria-Bertani (LB) broth or Mueller-Hinton (MH) medium are commonly used for bacterial growth.[11]

-

This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the culture medium.[1]

Minimum Inhibitory Concentration (MIC) Assay

-

Purpose: To determine the lowest concentration of this compound that inhibits visible bacterial growth and to ensure that subsequent experiments are performed at sub-inhibitory concentrations.

-

Method: A broth microdilution method, following guidelines such as those from the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is employed.[11]

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10⁵ CFU/ml).[11]

-

Incubate the plate at 37°C for 24 hours.

-

The MIC is determined as the lowest concentration with no visible turbidity. This compound generally shows weak or no antimicrobial activity against many Gram-negative bacteria, with MICs often ≥ 50 µg/ml.[3]

-

Biofilm Formation Assay

-

Purpose: To quantify the effect of this compound on the ability of bacteria to form biofilms.

-

Method (Crystal Violet Staining):

-

Grow bacteria in 96-well plates with and without various sub-MIC concentrations of this compound.

-

Incubate for 24-48 hours to allow biofilm formation.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilms with 0.1% crystal violet for 15-20 minutes.

-

Wash away excess stain and allow the plate to dry.

-

Solubilize the bound dye with 30% acetic acid or ethanol.

-

Quantify the biofilm by measuring the absorbance at a specific wavelength (e.g., 595 nm).[12]

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Purpose: To measure the relative changes in the transcription levels of specific genes in response to this compound.

-

Method:

-

RNA Extraction: Culture bacteria (planktonic or biofilm) with and without this compound to a specific growth phase (e.g., mid-logarithmic or stationary). Extract total RNA using a commercial kit (e.g., Qiagen RNeasy).[4]

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Reverse transcribe the purified RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.[4]

-

Real-Time PCR: Perform PCR using the synthesized cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Use a housekeeping gene (e.g., 16S rRNA) as an internal control for normalization. Calculate the relative gene expression levels using the comparative threshold cycle (2⁻ΔΔCt) method.[4]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: P. aeruginosa QS pathway and this compound inhibition.

Caption: Workflow for assessing this compound's effects.

Caption: Logical flow of this compound's anti-virulence action.

Conclusion

This compound stands out as a highly effective inhibitor of quorum sensing in Gram-negative bacteria, most notably Pseudomonas aeruginosa. By competitively binding to and functionally inhibiting key transcriptional regulators like LasR and RhlR, it triggers a significant downregulation of a large suite of virulence genes. This molecular-level intervention translates into a marked reduction of pathogenic phenotypes, including biofilm formation and the production of extracellular toxins. The ability of this compound to act at sub-inhibitory concentrations and to potentiate the effects of conventional antibiotics makes it a compelling candidate for the development of novel anti-virulence therapies. Further research into its in vivo efficacy, safety profile, and spectrum of activity against other clinically relevant Gram-negative pathogens is warranted to fully realize its therapeutic potential in combating infectious diseases.

References

- 1. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quorum Sensing-Disrupting Brominated Furanones Protect the Gnotobiotic Brine Shrimp Artemia franciscana from Pathogenic Vibrio harveyi, Vibrio campbellii, and Vibrio parahaemolyticus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Combining Colistin with this compound Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combining Colistin with this compound Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Furanone C-30 as a Quorum Sensing Inhibitor in Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Quorum Sensing in E. coli

Furanone C-30: A Potent Quorum Sensing Inhibitor

Mechanism of Action

Quantitative Data on this compound Activity in E. coli

The inhibitory effects of furanones on E. coli biofilm formation have been quantified in several studies. The data presented below is summarized from research on a natural furanone with a similar structure and function to this compound.

Table 1: Inhibition of E. coli Biofilm Formation by a Natural Furanone

| Furanone Concentration (µg/mL) | Biofilm Thickness (µm) | % Inhibition of Biofilm Thickness | % Live Cells in Biofilm |

| 0 (Control) | 22 ± 1 | 0% | 76.1% |

| 30 | 14 ± 0.6 | 36.4% | 53.3% |

| 60 | 10 ± 1 | 54.5% | 10.1% |

| Data adapted from Ren et al., 2001[9]. |

Table 2: Effect of a Natural Furanone on E. coli Quorum Sensing

| Furanone Concentration (µg/mL) | Inhibition of AI-2 Mediated Quorum Sensing (fold) |

| 10 | 26,600 |

| Data adapted from Ren et al., 2001[9]. |

Table 3: Impact of a Natural Furanone (60 µg/mL) on Gene Expression in E. coli K12

| Gene | Function | Fold Change |

| Repressed Genes | ||

| aer | Aerotaxis receptor | -2.5 |

| tsr | Serine chemoreceptor | -2.1 |

| fliC | Flagellin | -2.0 |

| motA | Flagellar motor protein | -1.8 |

| motB | Flagellar motor protein | -1.8 |

| cheA | Chemotaxis protein | -1.7 |

| cheW | Chemotaxis protein | -1.7 |

| Induced Genes | ||

| ygaC | Unknown | 2.4 |

| yagE | Unknown | 2.2 |

| uspA | Universal stress protein | 2.1 |

| Data adapted from Ren et al., 2004[1][10]. It is noteworthy that 79% of the genes repressed by the furanone were found to be induced by AI-2, indicating a direct antagonistic relationship[1][10]. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound as a quorum sensing inhibitor in E. coli.

Biofilm Inhibition Assay (Microtiter Plate Method)

This protocol is for quantifying the inhibition of E. coli biofilm formation by this compound.

Materials:

-

E. coli strain (e.g., K-12)

-

Luria-Bertani (LB) broth

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Sterile 96-well flat-bottom polystyrene microtiter plates

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid

-

Phosphate-buffered saline (PBS)

-

Plate reader

Procedure:

-

Culture Preparation: Inoculate a single colony of E. coli into 5 mL of LB broth and incubate overnight at 37°C with shaking.

-

Dilution and Inoculation: Dilute the overnight culture 1:100 in fresh LB broth.

-

Treatment Setup: Add 100 µL of the diluted culture to each well of a 96-well plate. Add desired concentrations of this compound to the test wells. Include a solvent control (with the same concentration of solvent used for the this compound stock) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

Washing: Carefully decant the planktonic cells from the wells. Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.

-

Staining: Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

-

Rinsing: Decant the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Drying: Invert the plate and allow it to air dry completely.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet. Incubate for 15-30 minutes at room temperature with gentle shaking.

-

Quantification: Transfer 125 µL of the solubilized Crystal Violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

AI-2 Quorum Sensing Inhibition Bioassay

Materials:

-

E. coli strain (e.g., K-12)

-

Vibrio harveyi BB170 reporter strain

-

LB broth

-

Autoinducer Bioassay (AB) medium

-

This compound stock solution

-

Luminometer

Procedure:

-

Preparation of E. coli Supernatant: a. Grow E. coli overnight in LB broth. b. Dilute the culture 1:100 in fresh LB broth with and without various concentrations of this compound. Include a solvent control. c. Incubate the cultures to mid-log or early-stationary phase. d. Centrifuge the cultures to pellet the cells. e. Collect the supernatant and sterilize it through a 0.22 µm filter. This is the conditioned media containing AI-2.

-

Reporter Strain Assay: a. Grow an overnight culture of V. harveyi BB170 in AB medium. b. Dilute the reporter strain 1:5000 in fresh AB medium. c. In a 96-well white, clear-bottom plate, add 90 µL of the diluted reporter strain to each well. d. Add 10 µL of the prepared E. coli conditioned media (from step 1e) to the wells. e. Incubate the plate at 30°C with shaking. f. Measure luminescence and optical density (OD at 600 nm) every hour for several hours using a plate reader with luminescence detection capabilities.

Gene Expression Analysis (RNA Extraction and RT-qPCR)

This protocol outlines the steps to analyze the effect of this compound on the expression of specific quorum sensing-related genes in E. coli.

Materials:

-

E. coli strain (e.g., K-12)

-

LB broth

-

This compound stock solution

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase kit

-

qPCR master mix

-

Primers for target genes (e.g., luxS, lsrK, lsrR, motility genes) and a housekeeping gene (e.g., rpoD)

-

Real-time PCR system

Procedure:

-

Cell Culture and Treatment: Grow E. coli in LB broth to the desired growth phase (e.g., mid-log). Treat the cultures with this compound at the desired concentration for a specified period. Include an untreated control.

-

RNA Extraction: Harvest the bacterial cells by centrifugation. Immediately lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.

-

Real-Time qPCR: a. Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes. b. Run the reactions in a real-time PCR system.

-

Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression in the this compound-treated samples compared to the untreated control, normalized to the housekeeping gene.

Conclusion and Future Directions

References

- 1. che.psu.edu [che.psu.edu]

- 2. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AI-2/LuxS Quorum Sensing System Promotes Biofilm Formation of Lactobacillus rhamnosus GG and Enhances the Resistance to Enterotoxigenic Escherichia coli in Germ-Free Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Association of this compound with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cris.bgu.ac.il [cris.bgu.ac.il]

- 8. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. che.psu.edu [che.psu.edu]

- 10. researchgate.net [researchgate.net]

Unlocking the Next Wave of Anti-Virulence Therapeutics: A Technical Guide to Furanone C-30 Analogues as Quorum Sensing Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Quorum sensing (QS), the cell-to-cell communication system governing bacterial virulence and biofilm formation, has emerged as a prime target for novel anti-virulence strategies. These strategies aim to disarm pathogens rather than kill them, thereby reducing the selective pressure that drives resistance. Halogenated furanones, particularly the synthetic compound Furanone C-30, are potent inhibitors of QS, primarily in Gram-negative bacteria like Pseudomonas aeruginosa. This technical guide provides an in-depth investigation into the structural analogues of this compound, detailing their mechanism of action, structure-activity relationships (SAR), quantitative inhibitory data, and the experimental protocols crucial for their evaluation.

Introduction: The Quorum Sensing Circuit in Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic pathogen that relies on a complex, hierarchical QS system to coordinate the expression of virulence factors and to form resilient biofilms. This system is predominantly controlled by two N-acyl homoserine lactone (AHL)-based signaling pathways: las and rhl.

-

The las System: The LuxI-type synthase, LasI, produces the autoinducer 3-oxo-C12-HSL. At a critical concentration, this molecule binds to and activates the cytoplasmic receptor LasR, a LuxR-type transcriptional regulator. The active LasR-AHL complex then dimerizes and binds to promoter regions of target genes, upregulating the expression of virulence factors like elastase B and initiating the rhl system.

-

The rhl System: Activated in part by the las system, the RhlI synthase produces a second autoinducer, C4-HSL. This molecule binds to its cognate receptor, RhlR. The active RhlR-AHL complex controls the production of other virulence factors, including pyocyanin and rhamnolipids, which are crucial for swarming motility and biofilm maintenance.[1]

This compound and its analogues function by antagonizing these LuxR-type receptors, primarily LasR and RhlR, thereby disrupting the entire downstream virulence cascade.[1]

Mechanism of Action of this compound

This compound, a brominated furanone derivative, is a structural mimic of the native AHL signal molecules.[1] Its primary mechanism of action is competitive antagonism of LuxR-type receptors. Studies suggest two potential modes of inhibition:

-

Competitive Binding: this compound binds to the ligand-binding site of LasR. However, it fails to induce the necessary productive conformational changes required for protein folding, dimerization, and subsequent DNA binding. This renders the receptor dysfunctional.[1]

-

Receptor Destabilization: An alternative model proposes that halogenated furanones act to destabilize the LasR protein, accelerating its proteolytic turnover and thereby reducing the cellular concentration of the active receptor.

Importantly, this compound has been shown to inhibit the RhlR receptor independently of its effect on LasR, indicating a complex and multi-pronged disruption of the QS network.[1] A key advantage of this anti-QS approach is that these compounds typically inhibit virulence at sub-inhibitory concentrations, meaning they do not affect bacterial growth, which is thought to exert less selective pressure for the development of resistance.[1]

Signaling Pathway Visualization

The following diagram illustrates the hierarchical Las/Rhl quorum sensing pathway in P. aeruginosa and the points of inhibition by this compound analogues.

Caption: The Las/Rhl QS cascade in P. aeruginosa and points of antagonism by furanones.

Structure-Activity Relationship (SAR) and Quantitative Data

The efficacy of furanone-based QS inhibitors is highly dependent on their chemical structure. Modifications to the furanone scaffold, particularly at the C-3 and C-5 positions, significantly impact their inhibitory activity and toxicity. The following tables summarize quantitative data from studies on various analogues.

Table 1: Biofilm Inhibition IC50 Values of C-3 Substituted Furanone Analogues against S. typhimurium [2]

| Compound (Structure Reference) | C-3 Alkyl Chain | Halogenation Pattern | Biofilm Inhibition IC50 (µM) | Notes |

| 24 | None | 4-Br, 5-CHBr | 15 ± 5 | Toxic at low concentrations (30-40 µM) |

| 25 | None | 4-Cl, 5-CHBr | 15 ± 4 | Toxic at low concentrations (30-40 µM) |

| 26 | None | 4-Br, 5-CHI | 10 ± 3 | Toxic at low concentrations (30-40 µM) |

| 28 | Ethyl (-C2H5) | 4-Br, 5-CHBr | 50 ± 5 | Non-toxic at active concentrations |

| 12 | Butyl (-C4H9) | 5-CHBr | 100 ± 10 | Non-toxic at active concentrations |

| 29 | Hexyl (-C6H11) | 4-Br, 5-CHBr | 60 ± 15 | Non-toxic at active concentrations |

Data from Janssens et al. as cited in the CORA repository report.[2]

SAR Insights from Table 1:

-

C-3 Alkyl Chain: The absence of an alkyl chain at the C-3 position (compounds 24-26) leads to potent biofilm inhibition but is also associated with higher toxicity. The introduction of alkyl chains (ethyl, butyl, hexyl) results in compounds with better toxicity profiles, making them more promising as therapeutic leads.[2]

-

Halogenation: The presence of a bromine atom at the C-4 position of the furanone ring appears to be critical for high activity.[2]

Table 2: Inhibition of P. aeruginosa Virulence by this compound and Analogue GBr [3][4]

| Compound | Concentration | Target Strain | Virulence Factor | % Inhibition |

| This compound | 10 µM | PA14 | Pyocyanin | ~20% |

| 50 µM | PA14 | Pyocyanin | ~80% | |

| 10 µM | PA14 | Biofilm | ~90% | |

| 50 µM | PA14 | Biofilm | ~90% | |

| Furanone GBr * | 10 µM | PA14 | Pyocyanin | ~25% |

| 50 µM | PA14 | Pyocyanin | ~90% | |

| 10 µM | PA14 | Biofilm | ~90% | |

| 50 µM | PA14 | Biofilm | ~90% |

*GBr is a structural isomer of C-30: 5-(dibromomethylene)-2(5H)-furanone.[3][4]

SAR Insights from Table 2:

-

Isomeric Effects: The structural isomer GBr shows comparable or slightly more potent activity than C-30 in inhibiting pyocyanin production and biofilm formation in P. aeruginosa strain PA14, suggesting that the precise positioning of the bromine atoms on the exocyclic methylene group influences bioactivity.[3][4]

Key Experimental Protocols

The evaluation of novel QS inhibitors requires a standardized set of bioassays. Below are detailed methodologies for three core experiments.

General Workflow for Screening QS Inhibitors

The screening process for identifying and characterizing new furanone analogues typically follows a multi-step approach from broad initial screening to specific virulence assays.

Caption: A typical experimental workflow for the evaluation of furanone QS inhibitors.

Protocol 1: Anti-QS Bioassay using Chromobacterium violaceum

This assay provides a rapid primary screen for QS inhibition. C. violaceum produces a purple pigment, violacein, which is under the control of a LuxI/R-type QS system. Inhibition of this pigment at sub-lethal concentrations indicates QS interference.

Materials:

-

Chromobacterium violaceum (e.g., ATCC 12472)

-

Luria-Bertani (LB) broth and agar

-

Test compounds (furanone analogues) dissolved in a suitable solvent (e.g., DMSO)

-

N-hexanoyl-L-homoserine lactone (C6-HSL) for induction if using a mutant strain like CV026

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Methodology:

-

Culture Preparation: Grow C. violaceum overnight in LB broth at 30°C with shaking.

-

Assay Setup: In a 96-well plate, add LB broth, the overnight culture (diluted to a starting OD600 of ~0.1), and serial dilutions of the test compounds (at sub-MIC concentrations). Include a positive control (e.g., a known QSI) and a negative control (solvent vehicle).

-

Incubation: Incubate the plate at 30°C for 18-24 hours with shaking.

-

Quantification of Violacein: a. After incubation, measure the cell density (OD600) to confirm that the compounds are not inhibiting growth. b. To quantify violacein, add 100 µL of 10% SDS to each well to lyse the cells and vortex. c. Add 100 µL of water-saturated butanol to each well, vortex vigorously to extract the pigment, and centrifuge the plate (e.g., 13,000 rpm for 5 min) to separate the phases. d. Transfer the butanol (upper) layer containing the violacein to a new plate and measure the absorbance at 585 nm.

-

Data Analysis: Calculate the percentage of violacein inhibition relative to the negative control.

Protocol 2: Biofilm Inhibition Assay (P. aeruginosa)

This assay quantifies the ability of a compound to prevent the formation of biofilms on a solid surface.

Materials:

-

Pseudomonas aeruginosa (e.g., PAO1 or PA14)

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

Test compounds

-

96-well flat-bottom microtiter plates (tissue-culture treated)

-

0.1% (w/v) Crystal Violet solution

-

30% Acetic Acid or 95% Ethanol

Methodology:

-

Culture Preparation: Grow P. aeruginosa overnight in TSB at 37°C.

-

Assay Setup: Dilute the overnight culture 1:100 in fresh TSB. In a 96-well plate, add 100 µL of the diluted culture and 100 µL of TSB containing the test compounds at various concentrations. Include media-only (blank), bacteria-only (negative control), and solvent controls.

-

Incubation: Cover the plate and incubate under static conditions at 37°C for 24 hours.

-

Staining: a. Discard the liquid culture from the wells and gently wash the wells three times with phosphate-buffered saline (PBS) or water to remove planktonic cells. b. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. c. Discard the crystal violet solution and wash the wells again with water until the wash water runs clear. d. Invert the plate on a paper towel to dry completely.

-

Quantification: a. Add 150 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. b. Incubate for 15-20 minutes at room temperature. c. Transfer the solubilized solution to a new plate and measure the absorbance at 550-595 nm.

-

Data Analysis: Calculate the percentage of biofilm inhibition compared to the negative (bacteria-only) control.

Protocol 3: Pyocyanin Quantification Assay (P. aeruginosa)

This assay measures the production of the blue-green, redox-active virulence factor pyocyanin.

Materials:

-

P. aeruginosa culture supernatant

-

Chloroform

-

0.2 M Hydrochloric Acid (HCl)

-

Centrifuge and microcentrifuge tubes

-

Spectrophotometer

Methodology:

-

Culture Growth: Grow P. aeruginosa in a suitable medium (e.g., King's A broth) in the presence of test compounds for 24-48 hours at 37°C with shaking.

-

Extraction: a. Centrifuge 5 mL of the bacterial culture at high speed (e.g., 10,000 rpm for 10 min) to pellet the cells. b. Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex vigorously for 30 seconds. The pyocyanin will be extracted into the chloroform, turning it blue. c. Centrifuge to separate the phases. Carefully transfer the lower chloroform layer to a clean tube. d. Add 1.5 mL of 0.2 M HCl to the chloroform extract. Vortex again. The pyocyanin will move to the acidic aqueous (top) layer, turning it pink/red.

-

Quantification: a. Centrifuge to separate the phases. b. Transfer the upper acidic layer to a cuvette or a 96-well plate. c. Measure the absorbance at 520 nm. Use 0.2 M HCl as a blank.

-

Data Analysis: The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the OD520 reading by 17.072. The results are often normalized to cell density (OD600) of the original culture.

Conclusion and Future Directions

This compound and its structural analogues represent a highly promising class of quorum sensing inhibitors with demonstrated efficacy against P. aeruginosa. Structure-activity relationship studies have revealed that modifications to the furanone core, such as the length of the C-3 alkyl chain and the halogenation pattern, are critical for balancing high potency with low toxicity. The experimental protocols outlined in this guide provide a robust framework for the continued discovery and characterization of novel furanone derivatives.

Future research should focus on synthesizing and evaluating new libraries of analogues to further refine SAR models, with a particular emphasis on enhancing selectivity for bacterial targets over host cells. In vivo studies in relevant animal infection models are the crucial next step to validate the therapeutic potential of lead compounds and pave the way for their development as a new generation of anti-virulence drugs to combat antibiotic-resistant infections.

References

- 1. Assessing the Molecular Targets and Mode of Action of this compound on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [cora.ucc.ie]

- 3. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The role of Furanone C-30 in modulating bacterial signaling pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is a pressing need for novel therapeutic strategies that circumvent traditional bactericidal or bacteriostatic mechanisms. One promising approach is the disruption of bacterial communication systems, particularly quorum sensing (QS). QS is a cell-to-cell signaling mechanism that allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance. Furanones, particularly the synthetic brominated furanone C-30, have emerged as potent inhibitors of QS, offering a novel avenue for anti-virulence therapies. This technical guide provides a comprehensive overview of the role of this compound in modulating bacterial signaling pathways, with a focus on its mechanism of action, impact on key pathogens, and the experimental methodologies used to elucidate its effects.

Mechanism of Action: Targeting Quorum Sensing Receptors

This compound primarily exerts its effects by interfering with N-acyl homoserine lactone (AHL)-based quorum sensing systems, which are prevalent in many Gram-negative bacteria.[1][2] The prevailing model suggests that this compound, a structural analog of AHL signal molecules, competitively binds to the ligand-binding sites of LuxR-type transcriptional regulators.[1][2] This binding, however, fails to induce the necessary conformational changes required for the proper folding and activation of the receptor protein, rendering it dysfunctional.[1][3] This competitive inhibition effectively blocks the downstream signaling cascade, leading to the downregulation of QS-controlled genes.

In the opportunistic pathogen Pseudomonas aeruginosa, this compound has been shown to target the LasR and RhlR proteins, the master regulators of the hierarchical QS network.[1][4] Interestingly, studies have demonstrated that this compound can inhibit the RhlR receptor independently of the LasR system, indicating a more complex mechanism of action than previously understood.[1][3]

Modulation of Bacterial Signaling in Pseudomonas aeruginosa

P. aeruginosa is a notorious opportunistic pathogen responsible for a wide range of infections, particularly in immunocompromised individuals and those with cystic fibrosis. Its pathogenicity is tightly regulated by a complex QS network comprising the las, rhl, and pqs systems. This compound has been extensively studied for its ability to disrupt these signaling pathways.

Inhibition of Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which confer increased resistance to antibiotics and host immune responses. This compound has been shown to significantly inhibit biofilm formation in P. aeruginosa in a dose-dependent manner.[5][6]

Downregulation of Virulence Factors

The production of numerous virulence factors in P. aeruginosa, such as elastase (encoded by lasB), rhamnolipids (regulated by rhlA), and pyocyanin (regulated by phzA2), is under the control of the QS network. Treatment with this compound leads to a significant decrease in the expression of these virulence genes.[5][6][7]

Quantitative Effects on Gene Expression

The modulatory effects of this compound on gene expression in P. aeruginosa have been quantified in several studies. The following tables summarize the key findings.

Table 1: Effect of this compound on the Expression of Quorum Sensing-Regulated Genes in P. aeruginosa PAO-1 Mature Biofilm Bacteria [5][6]

| Gene Target | Function | Concentration of this compound (µg/ml) | Change in Expression |

| lasB | Elastase production | 2.5 | Significantly decreased |

| 5.0 | Further decreased | ||

| rhlA | Rhamnolipid biosynthesis | 2.5 | Significantly decreased |

| 5.0 | Further decreased | ||

| phzA2 | Phenazine biosynthesis | 2.5 | Significantly decreased |

| 5.0 | Further decreased | ||

| lasI | 3-oxo-C12-HSL synthase | 2.5 | Significantly decreased |

| 5.0 | Further decreased | ||

| rhlI | C4-HSL synthase | 2.5 | Significantly decreased |

| 5.0 | Further decreased | ||

| pqsE | PQS signal response | 2.5 | Significantly decreased |

| 5.0 | Further decreased | ||

| pqsH | PQS signal biosynthesis | 2.5 | Significantly decreased |

| 5.0 | Further decreased | ||

| lasR | Transcriptional regulator | 2.5 | Markedly increased |

| 5.0 | Further increased | ||

| rhlR | Transcriptional regulator | 2.5 | Markedly increased |

| 5.0 | Further increased | ||

| pqsR | Transcriptional regulator | 2.5 | Significantly decreased |

| 5.0 | Further decreased |

Table 2: Effect of this compound on AmpC β-lactamase Expression in P. aeruginosa PAO-1 [5][6]